molecular formula C22H14BrNO3 B2377751 2-(1,3-Benzodioxol-5-yl)-3-(4-bromoanilino)inden-1-one CAS No. 1023875-63-9

2-(1,3-Benzodioxol-5-yl)-3-(4-bromoanilino)inden-1-one

Cat. No. B2377751
CAS RN: 1023875-63-9
M. Wt: 420.262
InChI Key: SGFHMCHEUVHOEV-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-3-(4-bromoanilino)inden-1-one, also known as BBI, is a heterocyclic compound that is widely used in scientific research due to its unique properties. BBI is a versatile compound that can be used as a starting material in the synthesis of a wide range of compounds, as well as being used as a drug or pharmaceutical intermediate. BBI has also been used in the study of biochemical and physiological effects, as well as in laboratory experiments.

Scientific Research Applications

Enantioselective Conjugate Reduction

The enantioselective conjugate reduction of 3-arylinden-1-ones, including 2-(1,3-Benzodioxol-5-yl)-3-(4-bromoanilino)inden-1-one derivatives, using bakers' yeast has been demonstrated. This process yields high enantioselectivity and is key in synthesizing endothelin receptor antagonists like SB 217242 (Clark et al., 1999).

Photoinitiator in Free Radical Polymerization

A derivative of 2-(1,3-Benzodioxol-5-yl)-3-(4-bromoanilino)inden-1-one acts as a caged one-component Type II photoinitiator in free radical polymerization. Upon irradiation, it releases a compound with both benzophenone and 1,3-dioxole groups, initiating free radical polymerization of monomers (Kumbaraci et al., 2012).

Supramolecular Structures

The 2-(1,3-Benzodioxol-5-yl) derivatives are notable for their supramolecular structures, involving hydrogen bonding and π-π stacking interactions. These interactions influence the crystalline structure, important in materials science and molecular engineering (Low et al., 2002).

Synthesis of Novel Compounds

Synthesizing novel compounds containing a 1,3-benzodioxole system has been explored. These compounds are significant in heterocyclic chemistry, contributing to the development of new materials and potentially new pharmaceuticals (Li et al., 2012).

Polarized Molecular-Electronic Structures

Molecules containing 2-(1,3-Benzodioxol-5-yl)-3-(4-bromoanilino)inden-1-one exhibit polarized molecular-electronic structures. These structures are essential in understanding molecular interactions and could have implications in the design of electronic materials (Low et al., 2004).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-3-(4-bromoanilino)inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrNO3/c23-14-6-8-15(9-7-14)24-21-16-3-1-2-4-17(16)22(25)20(21)13-5-10-18-19(11-13)27-12-26-18/h1-11,24H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFHMCHEUVHOEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(C4=CC=CC=C4C3=O)NC5=CC=C(C=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzodioxol-5-yl)-3-(4-bromoanilino)inden-1-one

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